2-(2,6-Bis(bromomethyl)-3,4,5-trimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2,6-Bis(bromomethyl)-3,4,5-trimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound known for its unique structure and reactivity. This compound features a boron-containing dioxaborolane ring attached to a phenyl group substituted with bromomethyl and methoxy groups. Its distinct structure makes it a valuable reagent in various chemical reactions, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Bis(bromomethyl)-3,4,5-trimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,6-bis(bromomethyl)-3,4,5-trimethoxybenzene with pinacolborane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an inert atmosphere . The reaction proceeds through a Suzuki-Miyaura coupling mechanism, which is known for its efficiency in forming carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Bis(bromomethyl)-3,4,5-trimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the bromomethyl groups, to form different functional groups.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate intermediates.
Solvents: Typically, organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used.
Major Products Formed
The major products formed from these reactions include biaryl compounds, substituted phenyl derivatives, and various functionalized organic molecules.
Scientific Research Applications
2-(2,6-Bis(bromomethyl)-3,4,5-trimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds due to its ability to form stable carbon-carbon bonds.
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules
Mechanism of Action
The compound exerts its effects primarily through its ability to participate in Suzuki-Miyaura coupling reactions. The mechanism involves the formation of a palladium complex, which facilitates the transfer of the boron-containing group to the target molecule. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(bromomethyl)naphthalene: Similar in structure but lacks the boron-containing dioxaborolane ring.
2,6-Bis(bromomethyl)pyridine: Contains a pyridine ring instead of a phenyl group.
Uniqueness
2-(2,6-Bis(bromomethyl)-3,4,5-trimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boron-containing dioxaborolane ring, which imparts distinct reactivity and stability. This makes it particularly valuable in Suzuki-Miyaura coupling reactions, where it can form stable carbon-carbon bonds under mild conditions .
Properties
Molecular Formula |
C17H25BBr2O5 |
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Molecular Weight |
480.0 g/mol |
IUPAC Name |
2-[2,6-bis(bromomethyl)-3,4,5-trimethoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H25BBr2O5/c1-16(2)17(3,4)25-18(24-16)12-10(8-19)13(21-5)15(23-7)14(22-6)11(12)9-20/h8-9H2,1-7H3 |
InChI Key |
ONFCZVFDXRCFOT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C(=C2CBr)OC)OC)OC)CBr |
Origin of Product |
United States |
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